molecular formula C11H12N4O B13367986 N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13367986
M. Wt: 216.24 g/mol
InChI Key: DXFFGZNSCVBNBK-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-methylbenzoyl chloride with N-methyl-1H-1,2,4-triazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Agriculture: The compound is explored for its use as a fungicide and herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The triazole ring can interact with the active site of enzymes, leading to the inhibition of their function and ultimately causing the death of the pathogen.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    Fluconazole: A triazole antifungal agent with a similar mechanism of action.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties. Its methyl and phenyl groups can enhance its lipophilicity and improve its interaction with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C11H12N4O/c1-8-3-5-9(6-4-8)15-7-13-10(14-15)11(16)12-2/h3-7H,1-2H3,(H,12,16)

InChI Key

DXFFGZNSCVBNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC

Origin of Product

United States

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